4-Penten-1-one, 1-cyclohexyl-
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Overview
Description
4-Penten-1-one, 1-cyclohexyl- is an organic compound with the molecular formula C11H18O It is characterized by a cyclohexyl group attached to a pentenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Penten-1-one, 1-cyclohexyl- can be achieved through a series of chemical reactions. One common method involves the rearrangement and cyclization of hotrienol in the presence of an acidic catalyst to obtain 5,5-dimethyl-cyclohexen-1-yl methyl ketone. This intermediate is then subjected to an alkylation reaction with allyl halogenated alkane in the presence of a basic catalyst .
Industrial Production Methods: The industrial production of 4-Penten-1-one, 1-cyclohexyl- follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to maximize yield and minimize environmental impact. The use of readily available raw materials and simple reaction conditions makes this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 4-Penten-1-one, 1-cyclohexyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-Penten-1-one, 1-cyclohexyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Penten-1-one, 1-cyclohexyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Cyclohexanone: Similar in structure but lacks the pentenone group.
Cyclopentanone: Contains a cyclopentane ring instead of a cyclohexane ring.
4-Penten-1-ol: Similar structure but with an alcohol group instead of a ketone.
Uniqueness: 4-Penten-1-one, 1-cyclohexyl- is unique due to the presence of both a cyclohexyl group and a pentenone structure, which imparts distinct chemical and physical properties. This combination makes it particularly valuable in synthetic chemistry and various industrial applications .
Properties
CAS No. |
59304-49-3 |
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Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-cyclohexylpent-4-en-1-one |
InChI |
InChI=1S/C11H18O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h2,10H,1,3-9H2 |
InChI Key |
ORUPFZIPPSWKGD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC(=O)C1CCCCC1 |
Origin of Product |
United States |
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